molecular formula C22H20O B14739070 1,2,3-Triphenylbutan-1-one CAS No. 6333-99-9

1,2,3-Triphenylbutan-1-one

Cat. No.: B14739070
CAS No.: 6333-99-9
M. Wt: 300.4 g/mol
InChI Key: AYSBDAMMUKILSP-UHFFFAOYSA-N
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Description

1,2,3-Triphenylbutan-1-one is an organic compound characterized by a butanone backbone with three phenyl groups attached at the 1, 2, and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Triphenylbutan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of benzene with butanone derivatives, followed by subsequent reactions to introduce the additional phenyl groups. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triphenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1,2,3-Triphenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3-Triphenylbutan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triphenylpropane: Similar structure but with a propane backbone.

    1,2,3-Triphenylcyclopropane: Contains a cyclopropane ring instead of a butanone backbone.

    1,2,3-Triphenylbutane: Lacks the ketone functional group.

Uniqueness

1,2,3-Triphenylbutan-1-one is unique due to the presence of the ketone functional group, which imparts distinct chemical reactivity compared to its analogs.

Properties

CAS No.

6333-99-9

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

1,2,3-triphenylbutan-1-one

InChI

InChI=1S/C22H20O/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)22(23)20-15-9-4-10-16-20/h2-17,21H,1H3

InChI Key

AYSBDAMMUKILSP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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